Prudomestin

描述

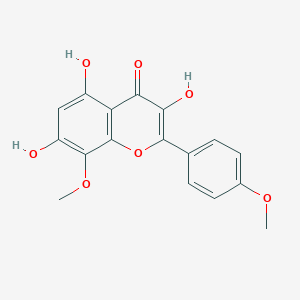

Its chemical structure is characterized by the presence of multiple hydroxyl and methoxy groups, specifically 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one . This compound has garnered significant interest due to its potent inhibitory activity against xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid .

准备方法

Synthetic Routes and Reaction Conditions: Prudomestin can be synthesized through a series of organic reactions starting from readily available precursors. The synthetic route typically involves the formation of the flavonoid backbone followed by the introduction of hydroxyl and methoxy groups at specific positions. Key steps include:

Aldol Condensation: Formation of the flavonoid core structure.

Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups using reagents such as methanol and hydroxylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction from the heartwood of Prunus domestica. The process includes:

Extraction: Using solvents like benzene and ethanol to extract the compound from the plant material.

Purification: Recrystallization from chloroform-petrol to obtain pure this compound as yellow needles.

化学反应分析

Types of Reactions: Prudomestin undergoes various chemical reactions, including:

Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.

Reduction: Reduction of the carbonyl group to hydroxyl using reducing agents such as sodium borohydride.

Substitution: Introduction of different functional groups at specific positions using reagents like halogens and alkylating agents

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated or alkylated derivatives

科学研究应用

Chemical Properties and Structure

Prudomestin is classified under the category of polyphenolic compounds, which are known for their antioxidant properties. Its chemical structure plays a crucial role in its biological activity, making it a subject of interest for researchers.

Applications in Pharmacological Research

1. Inhibition Studies

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. Elevated levels of uric acid can lead to conditions such as gout and kidney stones. The inhibition of this enzyme by this compound suggests potential therapeutic applications in managing these conditions.

2. Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound, making it a valuable compound for exploring its protective effects against oxidative stress-related diseases. The ability to scavenge free radicals positions this compound as a candidate for further research in chronic disease prevention.

Analytical Applications

1. Reference Standards

This compound serves as an analytical standard in various research settings. Its high purity makes it suitable for use in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography), where it can be employed to establish quality control measures for herbal products containing Zanthoxylum species.

2. Quality Assessment

The application of this compound in HPLC fingerprinting has been explored to assess the quality and authenticity of herbal medicines derived from Zanthoxylum species. This technique allows researchers to identify and quantify key compounds, ensuring product consistency and safety.

Case Study 1: Xanthine Oxidase Inhibition

A study conducted by MedChemExpress reported that this compound effectively inhibited xanthine oxidase activity, demonstrating a dose-dependent response. This finding supports its potential use in developing treatments for hyperuricemia .

Case Study 2: Antioxidant Properties

Research published on the antioxidant activity of this compound indicated that it significantly reduced oxidative stress markers in vitro. The study highlighted its potential application in formulating supplements aimed at enhancing cellular protection against oxidative damage .

Data Table: Summary of this compound Applications

作用机制

Prudomestin exerts its effects primarily through the inhibition of xanthine oxidase. The mechanism involves:

Binding to the Active Site: this compound binds to the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid.

Reduction of Uric Acid Levels: By inhibiting xanthine oxidase, this compound reduces the production of uric acid, which is beneficial in conditions like gout.

相似化合物的比较

Prudomestin is unique among flavonoids due to its specific structure and potent xanthine oxidase inhibitory activity. Similar compounds include:

Quercetin: Another flavonoid with antioxidant properties but less potent xanthine oxidase inhibition.

Kaempferol: Similar structure but different hydroxylation pattern, leading to varied biological activities.

Luteolin: Shares the flavonoid backbone but differs in the position of hydroxyl and methoxy groups

This compound stands out due to its specific inhibitory activity and potential therapeutic applications, making it a valuable compound in both research and industry.

生物活性

Prudomestin is a flavonoid compound identified in various species of the Zanthoxylum genus, particularly Zanthoxylum integrifoliolum and Zanthoxylum armatum. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and antiproliferative effects. The following sections provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

This compound is characterized by the chemical formula and is classified as a polyphenolic compound. Its structural features contribute to its biological properties, particularly its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.29 g/mol |

| IUPAC Name | 5,7-Dihydroxy-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are critical for neutralizing free radicals and reducing oxidative stress. Research indicates that this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Case Study : A study evaluating the antioxidant capacity of this compound found that it effectively reduced lipid peroxidation in vitro, demonstrating its potential as a protective agent against oxidative stress-related diseases .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic processes.

- Research Findings : In vitro tests revealed that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents .

Antiproliferative Effects

The antiproliferative activity of this compound has been explored in cancer research. It has been shown to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Study Example : A study on the effects of this compound on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, particularly in breast and colon cancer cells .

Platelet Aggregation Inhibition

This compound has been identified as an effective inhibitor of platelet aggregation, which is crucial for preventing thrombus formation.

- Findings : Research indicates that this compound significantly inhibits platelet aggregation induced by arachidonic acid and collagen at concentrations as low as 100 mg/ml .

Vasorelaxation Effects

This compound also demonstrates vasorelaxant properties, contributing to cardiovascular health by promoting blood vessel relaxation.

常见问题

Basic Research Questions

Q. What standard biochemical assays are recommended to evaluate Prudomestin’s xanthine oxidase (XO) inhibitory activity, and how should controls be designed?

- Methodological Answer : this compound’s XO inhibition is typically assessed via spectrophotometric assays measuring uric acid production at 295 nm. Include positive controls (e.g., allopurinol) and negative controls (buffer-only reactions) to validate assay specificity. Use enzyme kinetics (Michaelis-Menten plots) to calculate IC50 values, ensuring triplicate measurements to account for variability. For reproducibility, document substrate concentrations (e.g., xanthine at 50 µM) and pre-incubation times .

- Example Data :

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | ~6.0 | |

| Allopurinol | ~2.3 |

Q. How should in vitro studies on this compound’s pharmacokinetic properties (e.g., solubility, stability) be structured to ensure translational relevance?

- Methodological Answer : Use physiologically relevant media (e.g., simulated gastric fluid for solubility) and validate stability via HPLC under varying pH/temperature conditions. Include mass spectrometry for metabolite identification. For cell-based assays (e.g., Caco-2 permeability), normalize results to reference compounds (e.g., propranolol for high permeability) and report efflux ratios .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s efficacy across in vitro and in vivo models?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific XO isoforms, bioavailability limitations). Use ex vivo models (e.g., liver microsomes) to bridge gaps between cell-based and animal data. Employ sensitivity analyses to weigh methodological biases (e.g., dosing frequency, solvent effects) .

Q. What strategies optimize the design of mechanistic studies to elucidate this compound’s off-target effects?

- Methodological Answer : Combine proteomic profiling (e.g., affinity chromatography coupled with LC-MS/MS) and transcriptomic analyses (RNA-seq) to map interaction networks. Use CRISPR-Cas9 knockouts of candidate targets (e.g., Nrf2/Keap1 pathway) to validate specificity. Include orthogonal assays (e.g., thermal shift assays) to confirm binding .

Q. How should ethical and practical challenges in primate or large-animal studies of this compound’s chronic toxicity be addressed?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal reporting. Use power analyses to justify sample sizes, minimizing animal use. Implement non-invasive monitoring (e.g., urinary uric acid levels) and staggered dosing cohorts to identify adverse effects early. Partner with veterinary pathologists for histopathology scoring .

Q. Data Interpretation & Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound analogs?

- Methodological Answer : Document synthetic routes (e.g., flavonoid glycosylation steps) with reaction yields and purification methods (HPLC gradients, column specifications). Characterize compounds via <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and XRD (for crystalline derivatives). Share raw spectral data in supplementary materials .

Q. How can researchers validate this compound’s purity and stability in long-term storage for multi-institutional studies?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks. Use certified reference standards (e.g., USP-grade) for calibration. Store aliquots at -80°C under argon to prevent oxidation. Publish batch-specific certificates of analysis .

Q. Comparative & Translational Research

Q. What criteria should guide the selection of in vivo models for studying this compound’s anti-gout effects compared to traditional therapies?

- Methodological Answer : Prioritize hyperuricemic rodent models (e.g., oxonate-induced) with endpoints like serum urate levels and renal XO activity. Compare efficacy against allopurinol/febuxostat using equivalence testing. Include histopathology of joint tissues to assess tophi resolution .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve dosing regimens for this compound in early-phase clinical trials?

- Methodological Answer :

Use population PK modeling (NONMEM) to estimate clearance and volume of distribution from preclinical data. Link PD endpoints (e.g., urate-lowering) via Emax models. Simulate human doses using allometric scaling (e.g., ¼ power law) and safety margins from NOAEL studies .

Q. Key Considerations for Researchers

- Data Transparency : Share raw datasets, assay protocols, and statistical code in repositories like Zenodo or Figshare .

- Interdisciplinary Collaboration : Engage biostatisticians early in study design to power experiments appropriately .

- Ethical Reporting : Disclose conflicts of interest and funding sources in compliance with ICMJE guidelines .

属性

IUPAC Name |

3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSIOUXODPWHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318110 | |

| Record name | Prudomestin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prudomestin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3443-28-5 | |

| Record name | Prudomestin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prudomestin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prudomestin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 210 °C | |

| Record name | Prudomestin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。